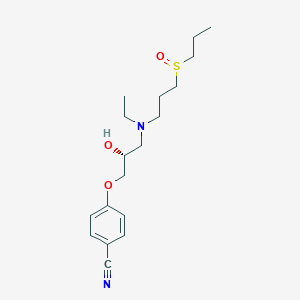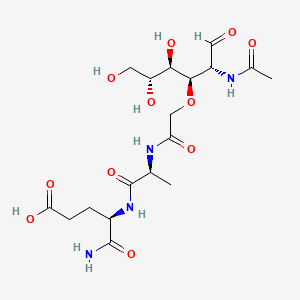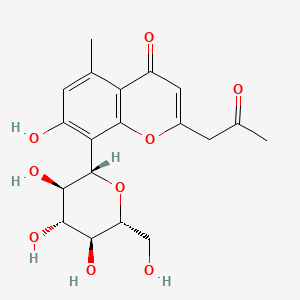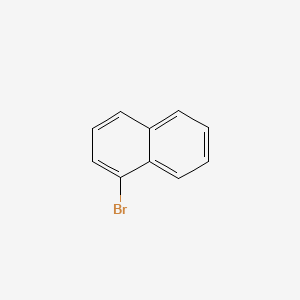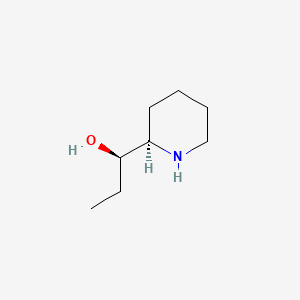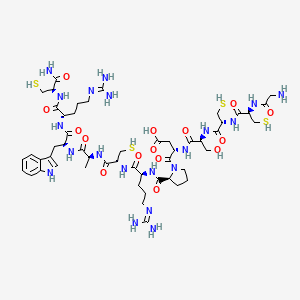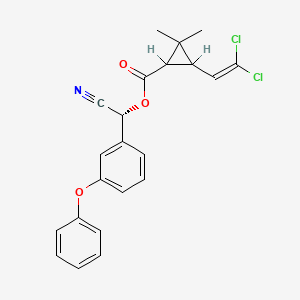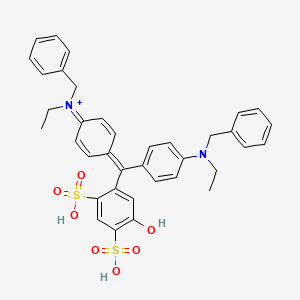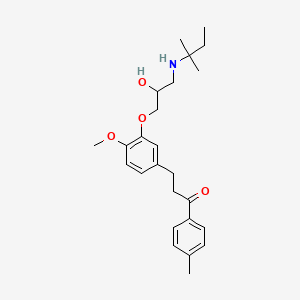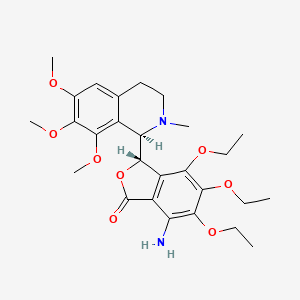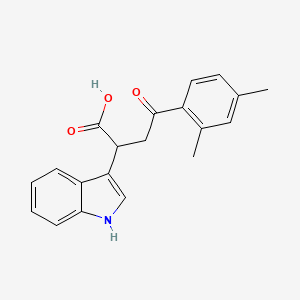
Auxinole
Overview
Description
Auxinole is a potent auxin antagonist that plays a significant role in plant physiology by inhibiting auxin-responsive gene expression. Auxins are plant hormones that regulate various aspects of plant growth and development, including cell division, elongation, and differentiation. This compound specifically targets the TIR1/AFB receptors, blocking the formation of the TIR1-IAA-Aux/IAA complex, thereby inhibiting auxin signaling .
Mechanism of Action
Target of Action
Auxinole is a potent auxin antagonist that primarily targets the TIR1/AFB receptors . These receptors play a crucial role in the auxin signaling pathway, which is involved in virtually every aspect of plant growth and development .
Mode of Action
This compound operates by binding to the TIR1 receptor, thereby blocking the formation of the TIR1-IAA-Aux/IAA complex . This action inhibits auxin-responsive gene expression . This compound has a 2-oxo-phenylethyl group at the α-position of IAA that can interact with a phenylalanine residue (Phe82) of TIR1 via a strong π–π stacking interaction .
Biochemical Pathways
This compound affects the auxin biosynthesis, transport, and signaling pathways . The auxin activity on various developmental processes can be spatiotemporally modulated by these three major regulatory steps . The intercellular auxin concentration gradient, which plays a crucial role in the regulation of auxin action, is co-ordinately generated by auxin polar transport via auxin influx and efflux transportation and auxin metabolism including auxin biosynthesis, inactivation, and degradation of auxin .
Pharmacokinetics
patens .
Result of Action
The result of this compound’s action is the inhibition of auxin-responsive gene expression . This leads to a disruption in auxin responses, which are mediated by the SCF TIR1 auxin pathway . This disruption can be spatiotemporally controlled, making this compound a useful tool for studying auxin responses .
Action Environment
The action of this compound, like other auxin antagonists, can be influenced by various environmental factors. It’s worth noting that this compound has been widely used to study auxin responses in various plants, suggesting its effectiveness across different environments .
Biochemical Analysis
Biochemical Properties
Auxinole interacts with TIR1/AFB receptors, binding TIR1 to block the formation of the TIR1-IAA-Aux/IAA complex, thereby inhibiting auxin-responsive gene expression . It shows very potent antiauxin activity and is effective in diverse plants, including monocots, rice, and the moss P. patens .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating the auxin responses mediated by the SCF TIR1 auxin pathway . This modulation can be spatiotemporally controlled, allowing for precise study of auxin responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the TIR1 receptor, preventing the formation of the TIR1-IAA-Aux/IAA complex . This inhibits the expression of auxin-responsive genes, effectively acting as an antagonist of auxin .
Temporal Effects in Laboratory Settings
This compound shows reversible inhibition, which can be spatiotemporally controlled This allows for the study of changes in the effects of this compound over time in laboratory settings
Dosage Effects in Animal Models
While this compound has been widely used to study auxin responses in various plants
Metabolic Pathways
This compound is involved in the auxin biosynthesis and signaling pathways . It modulates these pathways by interacting with the TIR1/AFB receptors
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely to be influenced by its interaction with the TIR1/AFB receptors
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its interaction with the TIR1/AFB receptors
Preparation Methods
Auxinole can be synthesized through various chemical routes. One common method involves the reaction of 4-(4-bromophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid with appropriate phenylboronic acid in the presence of caesium carbonate and palladium (II) acetate under an argon atmosphere . This reaction typically takes place in a mixture of ethanol and water.
Chemical Reactions Analysis
Auxinole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various metabolites, such as this compound-Asp and this compound-Glu.
Reduction: Although less common, reduction reactions can also occur under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include caesium carbonate, palladium (II) acetate, and various phenylboronic acids. The major products formed from these reactions are typically derivatives of this compound, such as this compound-Asp and this compound-Glu .
Scientific Research Applications
Auxinole has a wide range of scientific research applications:
Biology: In plant biology, this compound is employed to investigate the role of auxins in plant growth and development.
Medicine: While its primary applications are in plant biology, this compound’s mechanism of action provides insights into hormone signaling pathways that could be relevant in medical research.
Comparison with Similar Compounds
Auxinole is unique in its potent antiauxin activity and reversible inhibition, which can be spatiotemporally controlled . Similar compounds include:
These compounds share similar mechanisms of action but differ in their potency and specific applications.
Properties
IUPAC Name |
4-(2,4-dimethylphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-12-7-8-14(13(2)9-12)19(22)10-16(20(23)24)17-11-21-18-6-4-3-5-15(17)18/h3-9,11,16,21H,10H2,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUYAIJBXSQXGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CC(C2=CNC3=CC=CC=C32)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Auxinole functions by directly binding to the TIR1/AFB family of auxin receptor proteins. [, , , , ] This interaction prevents the formation of the essential TIR1-IAA-Aux/IAA complex, a key step in auxin signaling. [, ] By blocking this complex formation, this compound inhibits the auxin-dependent degradation of Aux/IAA transcriptional repressors. These repressors then continue to suppress auxin-responsive gene expression, effectively antagonizing the effects of auxin. [, , , ]
A: Studies on root parasitic plants like Orobanche minor and Striga hermonthica demonstrate that this compound can rescue the inhibitory effect of exogenous IAA on radicle elongation. [] This suggests that this compound is active in these parasitic species and that manipulating auxin function could be a potential strategy for controlling their growth. []
A: While primarily studied in plants, this compound has been successfully used in conjunction with the auxin-inducible degron (AID) technology in human cell lines like HCT116 and DLD1. [] In these systems, this compound can suppress the leaky degradation of degron-fused proteins and allows for their rapid re-expression after depletion, highlighting its utility in studying protein function in living cells. []
A: Research indicates that in addition to antagonizing auxin responses, this compound also inhibits the closely related jasmonic acid (JA-Ile) signaling pathway. [] It disrupts the formation of the COI1-JAZ co-receptor complex, which is structurally similar to the TIR1-Aux/IAA complex in the auxin pathway. [] Interestingly, this compound does not appear to affect other hormone pathways. []
A: Molecular docking studies reveal that the phenyl ring in this compound strongly interacts with Phe82 of TIR1, a residue crucial for recognizing Aux/IAA proteins. [] This interaction is vital for this compound's antagonistic activity. [] Further research with similar compounds could elucidate modifications that enhance potency and selectivity.
ANone: A range of techniques are employed to study this compound and its effects. These include:
- Molecular docking analysis: Used to predict this compound's binding mode to its target protein. []
- Gene expression analysis: Investigates the impact of this compound on auxin-responsive gene expression levels. [, , ]
- Growth assays: Measures the effects of this compound on various plant growth parameters like root elongation and leaf development. [, , ]
- Protein degradation assays: Used to assess this compound's ability to block the degradation of Aux/IAA and JAZ repressor proteins. [, ]
ANone: Currently, limited information is available regarding the environmental fate and ecotoxicological effects of this compound. As it is a synthetic compound, understanding its persistence, potential for bioaccumulation, and impact on non-target organisms is crucial. Research is needed to develop strategies for mitigating any negative environmental consequences.
ANone: Future research on this compound could focus on several key areas:
- Elucidating its full SAR: Further studies are needed to explore the impact of different structural modifications on this compound's activity, potency, and selectivity. [, ]
- Exploring its applications in agriculture: Given its effects on plant growth and development, this compound could have potential applications in regulating plant architecture, combating parasitic plants, or influencing crop yield. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


